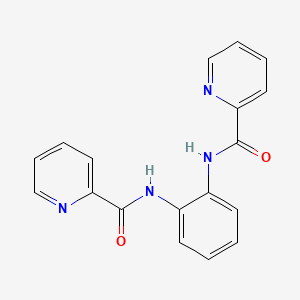

N,N'-(1,2-Phenylene)dipicolinamide

描述

N,N'-(1,2-Phenylene)dipicolinamide is a useful research compound. Its molecular formula is C18H14N4O2 and its molecular weight is 318.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Synthesis and Structural Characteristics

N,N'-(1,2-Phenylene)dipicolinamide can be synthesized through the reaction of 1,2-phenylenediamine with dipicolinic acid. The resulting compound features two dipicolinamide moieties linked by a phenylene group, which enhances its chelating ability towards metal ions.

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 1,2-phenylenediamine + dipicolinic acid | Heat under reflux | High |

Coordination Chemistry

The compound acts as a bidentate ligand, forming stable complexes with various transition metals. Its ability to coordinate with metals such as copper(II), nickel(II), and ruthenium(II) has been extensively studied.

Case Study: Metal Complexes

A study demonstrated that this compound forms a dinuclear ruthenium complex that exhibited promising catalytic activity in various organic transformations. The complex was characterized using spectroscopic techniques such as NMR and IR spectroscopy, confirming the successful coordination of the ligand to the metal centers .

Biological Applications

This compound and its metal complexes have shown potential as anticancer agents. Research indicates that these complexes can selectively target cancer cells while sparing normal cells.

Case Study: Anticancer Activity

In vitro studies revealed that copper(II) complexes of this compound demonstrated significant cytotoxicity against glioblastoma cell lines. The IC50 values were notably lower than those of traditional chemotherapeutics like cisplatin, highlighting the compound's potential as a lead drug candidate .

Analytical Applications

The compound has been utilized in analytical chemistry for the detection of metal ions due to its strong chelating properties. It forms colored complexes with certain metal ions, which can be quantitatively analyzed using UV-Vis spectroscopy.

Table 2: Analytical Applications

| Metal Ion | Detection Method | Sensitivity |

|---|---|---|

| Cu(II) | UV-Vis Spectroscopy | High |

| Ni(II) | Colorimetric Assay | Moderate |

化学反应分析

Coordination with Ruthenium(II)

H₂L reacts with ruthenium precursors to form dinuclear and mononuclear complexes with distinct catalytic properties:

Reaction Conditions:

-

Solvent: Methanol or dichloromethane

Catalytic Performance:

-

Dinuclear Ru(II) complexes achieve TONs up to 1.71 × 10⁴ at 275 ppm catalyst loading .

-

Hydride-containing complexes (e.g., [RuH₂(CO)(PPh₃)₃]) show enhanced activity due to a proposed inner-sphere monohydride mechanism .

Coordination with Cobalt(II)

H₂L forms stable Co(II) complexes for electrochemical applications. Reaction with Co(OAc)₂·4H₂O in methanol yields [Co(bpb)OAc] , characterized by distorted octahedral geometry .

Key Data:

-

1H NMR (DMSO-d₆): δ 10.15 (amide NH), 8.94–7.07 ppm (aromatic protons) .

-

Catalyzes C–C bond formation in electrochemical CO₂ reduction .

Catalytic Transfer Hydrogenation of Ketones

Ru(II)-H₂L complexes are highly effective in transfer hydrogenation using isopropanol as a hydrogen donor:

| Substrate | Catalyst | TON | Conditions |

|---|---|---|---|

| Acetophenone | [Ru₂(H₂L)(PPh₃)₄]²⁺ | 530 | 82°C, 6 h, 0.005 mol% catalyst |

| 4-Nitroacetophenone | [Ru(η⁶-p-cymene)₂] | 1.04 × 10⁴ | 80°C, 24 h, 2.75 × 10⁻² mol% |

Mechanistic Insights:

-

Step 1: Dissociation of PPh₃ ligands to generate coordinatively unsaturated Ru centers.

-

Step 2: Substrate binding and hydride transfer via a Ru–H intermediate .

-

Step 3: Regeneration of the active species through β-hydride elimination .

Functionalization and Derivatization

H₂L undergoes nitro- and amino-functionalization for tailored applications:

-

Nitration: Reacts with HNO₃ to form N,N'-(4-nitro-1,2-phenylene)dipicolinamide , confirmed by ¹H NMR (δ 8.70–6.50 ppm) .

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) converts nitro groups to amines, yielding N,N'-(4-amino-1,2-phenylene)dipicolinamide .

Comparative Analysis of Metal Complexes

Structural and Spectroscopic Evidence

属性

分子式 |

C18H14N4O2 |

|---|---|

分子量 |

318.3 g/mol |

IUPAC 名称 |

N-[2-(pyridine-2-carbonylamino)phenyl]pyridine-2-carboxamide |

InChI |

InChI=1S/C18H14N4O2/c23-17(15-9-3-5-11-19-15)21-13-7-1-2-8-14(13)22-18(24)16-10-4-6-12-20-16/h1-12H,(H,21,23)(H,22,24) |

InChI 键 |

AVQHPOJZTPDXPM-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=CC=N2)NC(=O)C3=CC=CC=N3 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。